molecular formula C8H12O3 B2722385 3-(2-Methylpropyl)oxolane-2,5-dione CAS No. 14035-83-7

3-(2-Methylpropyl)oxolane-2,5-dione

Cat. No.: B2722385
CAS No.: 14035-83-7
M. Wt: 156.181
InChI Key: RMYDZBMRAPLPAL-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)oxolane-2,5-dione is a substituted derivative of oxolane-2,5-dione (succinic anhydride), featuring a five-membered γ-lactone ring with ketone groups at positions 2 and 4. The compound is characterized by a 2-methylpropyl (isobutyl) substituent at the 3-position of the ring. Its molecular formula is inferred as C₈H₁₂O₃ (calculated based on oxolane-2,5-dione [C₄H₄O₃] plus a C₄H₈ substituent), though conflicting evidence labels it under "C9" without clarification .

Properties

IUPAC Name

3-(2-methylpropyl)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5(2)3-6-4-7(9)11-8(6)10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYDZBMRAPLPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-83-7
Record name 3-(2-methylpropyl)oxolane-2,5-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl acetoacetate with an acid catalyst to induce cyclization and form the oxolane ring . The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpropyl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Methylideneoxolane-2,5-dione
  • Structure : Five-membered oxolane-2,5-dione with a methylidene (=CH₂) group at position 3.
  • Key Data : Molecular weight ≈ 126.11 g/mol (calculated). Single-crystal X-ray analysis confirms a planar lactone ring with a mean C–C bond length of 1.50 Å .
  • Comparison : The methylidene group introduces unsaturation, enhancing reactivity in polymerization or Michael addition reactions compared to the saturated 2-methylpropyl substituent in the target compound.
Piperazine-2,5-diones (Diketopiperazines)
  • Example: Albonoursin [(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione] .
  • Structure : Six-membered piperazine ring with ketones at positions 2 and 5, substituted with benzylidene and isobutyl groups.
  • Key Data : Exhibits antiviral activity against H1N1 (IC₅₀ = 6.8 ± 1.5 μM) due to hydrophobic substituents enhancing membrane interaction .
  • Comparison : The piperazine ring’s nitrogen atoms confer hydrogen-bonding capability, distinguishing its bioactivity from oxolane derivatives. The target compound’s lack of nitrogen may limit direct antiviral effects but enhance stability in acidic conditions.
Oxane-2,6-dione (Glutaric Anhydride)
  • Structure : Six-membered lactone ring without substituents.
  • Key Data : Molecular weight = 114.14 g/mol. Used in esterification to synthesize long-chain aroma esters (e.g., balsamic fragrances) .
  • Comparison : The larger ring size reduces ring strain, increasing thermal stability but decreasing reactivity compared to five-membered oxolane derivatives.

Biological Activity

3-(2-Methylpropyl)oxolane-2,5-dione, also known as 3-Methyl-3-(2-methylpropyl)oxolane-2,5-dione, is an organic compound with notable biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_8H_14O_3
  • Molecular Weight : 158.19 g/mol
  • CAS Number : 14035-83-7

The compound features a unique oxolane ring structure with specific substituents that influence its chemical properties and reactivity. Its structural characteristics contribute to its biological activity, particularly in the context of inflammation and bone metabolism.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. One study highlighted its ability to suppress the activity of osteoclasts—cells responsible for bone resorption—suggesting potential applications in treating conditions like osteoporosis and other inflammatory diseases. The suppression of osteoclast activity can lead to decreased bone loss, making this compound a candidate for further exploration in osteoporotic therapies.

The mechanism of action involves the interaction of this compound with specific biological targets. It appears to modulate signaling pathways associated with inflammation and bone metabolism. The compound may influence the expression of certain genes related to osteoclast differentiation and activity, thus inhibiting their function and promoting bone health.

Case Studies

  • Osteoclast Suppression Study :
    • Objective : To evaluate the effect of this compound on osteoclast activity.
    • Methodology : In vitro studies were conducted using human osteoclasts cultured in the presence of the compound.
    • Results : The compound significantly reduced osteoclast formation and resorption activity compared to control groups, indicating its potential as a therapeutic agent in osteoporosis management.
  • Inflammatory Response Modulation :
    • Objective : To assess the anti-inflammatory effects of this compound in a murine model.
    • Methodology : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS) injection.
    • Results : Treated mice exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting that the compound effectively mitigates inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
3-Methyl-4-(pent-3-en-1-yl)oxolane-2,5-dioneFeatures a pent-3-en-1-yl substituent at the 4-positionDifferent substitution pattern affects reactivity
3-Isobutyl-3-methyldihydro-2,5-furandioneSimilar structure with variations in substitutionDistinct chemical properties due to different substituents

The uniqueness of this compound lies in its specific substitution pattern which imparts distinct chemical and physical properties compared to its analogs. This specificity enhances its utility in various applications, particularly in specialized organic synthesis and medicinal chemistry.

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